molecular formula C22H21N7O2 B5518524 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5518524
M. Wt: 415.4 g/mol
InChI Key: OGXKEXAYULOMSV-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17567294 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Agents Targeting P53 in Cancer Cell Lines

A series of urea derivatives, including the compound , have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. One study focused on non-small cell lung cancer (NSCLC), where derivatives demonstrated cytostatic activity, specifically targeting mutant P53 in NSCLC cell lines. These findings suggest potential applications in cancer therapy, especially for reactivating mutant P53, a common feature in many cancers (Bazin et al., 2016).

Enzyme Inhibition and Anticancer Activity

Another research avenue explores the synthesis of unsymmetrical 1,3-disubstituted ureas and their biological activities. Seventeen urea derivatives were evaluated for their inhibition of various enzymes and their effects on a prostate cancer cell line. This study highlights the compound's potential in enzyme inhibition and anticancer activity, opening doors for therapeutic applications (Mustafa et al., 2014).

Synthetic Cytokinins and Plant Growth Regulation

In agriculture, urea derivatives exhibit cytokinin-like activities, influencing cell division and differentiation in plants. Specific derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies. These synthetic cytokinins outperform natural adenine compounds in some cases, providing a valuable tool for agricultural biotechnology and plant tissue culture (Ricci & Bertoletti, 2009).

Soil and Environmental Biodegradation

The environmental fate and degradation pathways of related urea compounds in soil highlight the biodegradation potential of certain fungi, such as Aspergillus niger. These studies provide insights into the environmental impact of urea-based herbicides and their microbial degradation, which is crucial for understanding their persistence and mobility in the environment (Sharma et al., 2012).

Molecular Docking and Computational Studies

Computational studies on imidazole derivatives offer insights into their reactivity and interaction with biological targets. For example, molecular docking approaches have been used to predict the inhibitory activity of synthesized compounds against specific proteins, providing a theoretical foundation for developing new therapeutic agents (Hossain et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-15-24-20(13-21(25-15)29-12-11-23-14-29)26-16-3-5-17(6-4-16)27-22(30)28-18-7-9-19(31-2)10-8-18/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKEXAYULOMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.